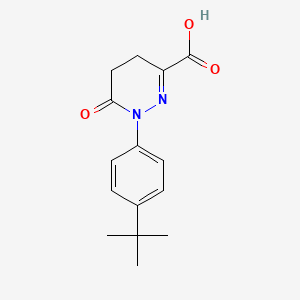![molecular formula C12H18N2O3 B2574607 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea CAS No. 1384595-91-8](/img/structure/B2574607.png)
1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea is an organic compound characterized by the presence of a furan ring, a cyclopentyl group, and a urea moiety
Méthodes De Préparation
The synthesis of 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea typically involves the reaction of furan-2-carbaldehyde with 1-(hydroxymethyl)cyclopentylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired urea derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea involves its interaction with specific molecular targets. The furan ring may interact with enzymes or receptors, leading to modulation of biological pathways. The urea moiety can form hydrogen bonds with target proteins, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea can be compared with similar compounds such as:
Furan-2-carbaldehyde derivatives: These compounds share the furan ring but differ in their functional groups.
Cyclopentylurea derivatives: These compounds have the cyclopentyl and urea moieties but lack the furan ring.
Hydroxymethyl derivatives: These compounds contain the hydroxymethyl group but differ in their overall structure. The uniqueness of this compound lies in its combination of these functional groups, which imparts specific chemical and biological properties.
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-3-[1-(hydroxymethyl)cyclopentyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c15-9-12(5-1-2-6-12)14-11(16)13-8-10-4-3-7-17-10/h3-4,7,15H,1-2,5-6,8-9H2,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCYLNXQSXFVIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)NC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2574524.png)
![4-Ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2574525.png)
![5-[(Tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B2574529.png)
![N-[(1S,2R)-2-(Hydroxymethyl)cyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2574532.png)
![7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2574535.png)


![N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2574540.png)
![(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B2574541.png)
![5-Chloro-2-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2574543.png)
![4-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2574544.png)
![(1S,4R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B2574545.png)
![N-(4-methyl-1,3-thiazol-2-yl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2574546.png)
![2-({1-[2-(4-Chlorophenyl)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2574547.png)
